molecular formula C27H19N3O6 B11573474 4-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

4-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11573474
M. Wt: 481.5 g/mol
InChI Key: CHCUOKZWMXAUEK-UHFFFAOYSA-N
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Description

(4-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound that features a combination of nitrophenyl, methyl, and pyrroloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic reactions

    Preparation of Pyrroloquinoline Core: The pyrroloquinoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a dicarbonyl compound, under acidic or basic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

    Formation of Benzoate Ester: The final step involves the esterification of the pyrroloquinoline derivative with 4-methyl-3-hydroxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Medicine

Potential applications in medicine include the development of anti-cancer, anti-inflammatory, or antimicrobial agents. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE: shares similarities with other nitrophenyl and pyrroloquinoline derivatives.

    4-NITROPHENYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE: A closely related compound with similar structural features.

Uniqueness

The uniqueness of (4-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H19N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C27H19N3O6/c1-15-7-10-18(27(33)36-14-17-8-11-19(12-9-17)30(34)35)13-22(15)29-25(31)23-16(2)28-21-6-4-3-5-20(21)24(23)26(29)32/h3-13H,14H2,1-2H3

InChI Key

CHCUOKZWMXAUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C

Origin of Product

United States

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